Angeloylgomisin R
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1 |
InChI Key |
RKXVNKMVDVIIQH-KNXRCIGESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources of Angeloylgomisin (B10818263) R
Angeloylgomisin R has been identified as a constituent of plants in the genera Kadsura and Schisandra. These genera are known for producing a rich diversity of lignans (B1203133).
Research into the chemical constituents of Kadsura interior has led to the successful isolation of this compound. In one key study, the compound, designated as compound (11), was isolated from the stems of Kadsura interior along with thirteen other known and new lignans. nih.gov The general isolation process for lignans from this plant involves extracting the dried and powdered stems with solvents like 90% ethanol. This crude extract is then typically partitioned, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. The ethyl acetate-soluble fraction, which is rich in lignans, is then subjected to further chromatographic purification.
Table 1: Lignans Identified in Kadsura interior alongside this compound
| Compound Name |
| Interiotherin C |
| Interiotherin D |
| Interiorin |
| Heteroclitin F |
| Neokadsuranin |
| Heteroclitin D |
| Kadsurin |
| Gomisin A |
| Schisandrin (B1198587) C |
| Interiotherin A |
| Gomisin G |
| Interiotherin B |
| Gomisin C |
This compound has also been successfully isolated from the fruit of Schisandra sphenanthera. researchgate.net This plant is a well-documented source of a wide array of dibenzocyclooctadiene lignans, which are considered its major active chemical constituents. nih.govnih.gov Phytochemical investigations of the fruits, stems, and leaves of S. sphenanthera have revealed a complex mixture of related compounds. nih.govresearchgate.net While numerous lignans such as Schisantherin A-D, Gomisin J, and Angeloylgomisin H are frequently reported from this species, the specific isolation of this compound confirms its presence within the plant's chemical profile. researchgate.netacgpubs.org
Table 2: Isolation Studies of this compound and Related Lignans
| Plant Source | Plant Part | Isolated Compound(s) |
| Kadsura interior | Stems | This compound |
| Schisandra sphenanthera | Fruit | This compound |
| Schisandra sphenanthera | Leaves & Stems | Angeloylgomisin H, Schisantherin B & D |
Investigations into other species of the Schisandra genus have identified numerous lignans structurally similar to this compound, although not the identical compound. For instance, studies on Schisandra sphaerandra have led to the isolation of angeloylgomisin Q. tandfonline.com Likewise, angeloylgomisin H has been reported in the stems and leaves of Schisandra chinensis. nih.gov This distribution highlights that while the core dibenzocyclooctadiene skeleton is common within the Schisandraceae family, variations in the ester groups attached to this core, such as the angeloyl group in this compound, result in a wide diversity of distinct but related natural products.
Advanced Chromatographic and Spectroscopic Techniques for Isolation
The isolation and structural elucidation of this compound from crude plant extracts are intricate processes that necessitate the use of advanced analytical techniques.
The primary method for purification is column chromatography, frequently utilizing silica gel as the stationary phase. nih.gov This technique separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase, which typically consists of a gradient of solvents like petroleum ether and acetone. Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) may be employed for final purification to yield the compound in a highly pure form.
Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a combination of spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. nih.govacgpubs.org The core of the structural analysis relies on Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.orgresearchgate.netwpmucdn.comsemanticscholar.orgjchps.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon framework, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms within the molecule. nih.govnih.gov Furthermore, Circular Dichroism (CD) spectroscopy is often used to determine the absolute stereochemistry of the molecule, a critical feature for dibenzocyclooctadiene lignans. nih.govtandfonline.com
Synthetic Chemistry and Analog Development
Asymmetric Total Synthesis Strategies for Angeloylgomisin (B10818263) R
The development of efficient and stereoselective total syntheses of angeloylgomisin R has been a key area of research. These strategies often rely on a convergent approach, where key fragments are synthesized and then coupled to form the complex dibenzocyclooctadiene skeleton.
A unified synthetic approach has been successfully employed for the synthesis of this compound and related dibenzocyclooctadiene lignans (B1203133), such as interiotherin A, gomisin O, and gomisin E. nih.gov The core principle of this strategy is the use of a common intermediate that can be elaborated into various members of this natural product family. This approach is highly efficient as it allows for the synthesis of multiple complex molecules from a single, readily accessible precursor. The strategy hinges on a sequence of highly stereocontrolled reactions to establish the intricate three-dimensional structure of the target molecules. nih.gov By diverging from a common synthetic pathway, this approach facilitates the efficient production of a range of structurally related natural products for biological evaluation. nih.govebi.ac.uk
The successful asymmetric total synthesis of this compound is dependent on several key stereoselective transformations that control the formation of its chiral centers and the axially chiral biaryl unit.
The establishment of the stereochemistry at the secondary alcohol centers of the cyclooctadiene ring is a critical step in the synthesis of this compound. A notable approach involves a novel asymmetric crotylation of an aryl aldehyde precursor. nih.gov This reaction has been shown to proceed with excellent asymmetric induction, achieving an enantiomeric ratio of greater than 98:2. nih.govebi.ac.uk This high level of stereocontrol is crucial for setting the absolute configuration of the subsequent stereocenters in the synthetic sequence.
A diastereoselective hydroboration followed by a Suzuki–Miyaura coupling reaction is a key sequence for the formation of one of the C-C bonds in the cyclooctadiene ring. nih.govebi.ac.uk This two-step process has been demonstrated to occur with exceptional stereocontrol, yielding a diastereomeric ratio of greater than 20:1. nih.govebi.ac.uk The hydroboration step introduces a boron functional group with high diastereoselectivity, which then participates in the palladium-catalyzed Suzuki–Miyaura cross-coupling to form the desired carbon-carbon bond, thereby advancing the construction of the eight-membered ring. nih.govebi.ac.uk
The construction of the sterically hindered and axially chiral biaryl linkage is one of the most challenging aspects of the synthesis of this compound. An atropdiastereoselective biaryl coupling reaction has been effectively utilized to address this challenge. nih.govebi.ac.uk Specifically, a copper-promoted biaryl coupling has been shown to proceed with a high degree of stereocontrol, achieving a diastereomeric ratio of over 20:1. nih.govebi.ac.uk This reaction controls the orientation of the two aryl rings relative to each other, establishing the axial chirality of the dibenzocyclooctadiene core.
| Key Transformation | Reagents and Conditions | Stereoselectivity | Reference |
|---|---|---|---|
| Asymmetric Crotylation | Leighton auxiliary | >98:2 er | nih.gov |
| Diastereoselective Hydroboration/Suzuki–Miyaura Coupling | 1. Hydroboration agent 2. Pd catalyst, base | >20:1 dr | nih.govebi.ac.uk |
| Atropdiastereoselective Biaryl Coupling | Copper promoter | >20:1 dr | nih.govebi.ac.uk |
Key Stereoselective Transformations
Chemoenzymatic and Semisynthetic Routes to this compound Analogs
Chemoenzymatic and semisynthetic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like this compound analogs. These methods can offer high selectivity and milder reaction conditions compared to purely chemical syntheses. beilstein-journals.orgnih.gov
Enzymatic transformations can be strategically employed to modify the this compound scaffold. For instance, lipases are a class of enzymes that can be used for the selective hydrolysis or acylation of ester groups. In the context of this compound, a lipase (B570770) could potentially be used to selectively remove the angeloyl group, yielding a key intermediate for further modification. This process, known as enzymatic hydrolysis, can be highly regioselective, targeting a specific ester group while leaving others intact.
Another chemoenzymatic strategy involves the use of glycosyltransferases to introduce sugar moieties to the core lignan (B3055560) structure, potentially enhancing solubility and altering bioavailability. While specific examples for this compound are not documented, this approach has been successfully applied to other natural products.
Semisynthesis, starting from naturally isolated this compound or a related precursor, provides a more direct route to analog development. For example, the hydroxyl groups on the gomisin R core could be targeted for various chemical modifications.
Table 1: Potential Chemoenzymatic and Semisynthetic Reactions for this compound Analog Synthesis
| Reaction Type | Enzyme/Reagent | Potential Modification on this compound | Resulting Analog Type |
| Enzymatic Hydrolysis | Lipase | Selective removal of the angeloyl group | Gomisin R core with a free hydroxyl group |
| Transesterification | Lipase in organic solvent with a different acyl donor | Replacement of the angeloyl group with another acyl group | Novel ester analogs of Gomisin R |
| Glycosylation | Glycosyltransferase | Addition of a sugar moiety to a hydroxyl group | Glycoside analogs of this compound |
| Oxidation | Oxidoreductase | Oxidation of a hydroxyl group to a ketone | Ketone-containing analogs |
| Reduction | Ketoreductase | Reduction of a ketone to a hydroxyl group | Diastereomeric alcohol analogs |
This table presents hypothetical yet plausible transformations based on established chemoenzymatic methodologies.
Derivatization Strategies for Structural Modification and Functionalization
Derivatization is a key strategy for modifying the structure of this compound to enhance its properties and to probe its biological activity. nih.gov These modifications can influence factors such as potency, selectivity, and pharmacokinetic profile.
Targeted modifications of the functional groups within this compound can lead to analogs with improved biological activities. The presence of hydroxyl and ester functionalities, as well as the aromatic rings, provides multiple handles for chemical derivatization.
One common strategy is the acylation of free hydroxyl groups to introduce different ester functionalities. This can alter the lipophilicity of the molecule, which may impact its ability to cross cell membranes. Alternatively, etherification of these hydroxyl groups can introduce more stable linkages.
Modification of the aromatic rings through reactions such as nitration, halogenation, or Friedel-Crafts acylation can also lead to a diverse range of analogs. These substitutions can influence the electronic properties of the molecule and its interaction with biological targets. nih.gov
Table 2: Examples of Targeted Functional Group Modifications of a Hypothetical Gomisin R Core
| Reagent | Reaction Type | Functional Group Targeted | Potential New Functional Group |
| Acetic Anhydride | Acylation | Hydroxyl | Acetate (B1210297) Ester |
| Benzyl Bromide | Etherification | Hydroxyl | Benzyl Ether |
| Nitric Acid/Sulfuric Acid | Nitration | Aromatic Ring | Nitro Group |
| N-Bromosuccinimide | Halogenation | Aromatic Ring | Bromo Group |
| Acetyl Chloride/AlCl₃ | Friedel-Crafts Acylation | Aromatic Ring | Acetyl Group |
This table illustrates representative derivatization reactions that could be applied to a Gomisin R core structure.
Lignans like this compound possess multiple chiral centers, meaning they can exist as different stereoisomers. The biological activity of these stereoisomers can vary significantly. Therefore, the ability to separate and analyze the enantiomeric purity of this compound and its synthetic precursors is crucial.
Chiral derivatization is a technique used to distinguish between enantiomers. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netsigmaaldrich.com
For a compound like this compound, a common approach would be to target a reactive functional group, such as a hydroxyl group, with a chiral acid chloride or a chiral isocyanate. The resulting diastereomeric esters or carbamates can then be separated on a non-chiral stationary phase. The relative peak areas in the chromatogram correspond to the enantiomeric ratio of the original sample.
Table 3: Common Chiral Derivatizing Agents and Their Target Functional Groups
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer |
| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | MTPA Esters/Amides |
| (1S)-(-)-Camphanic Chloride | Alcohols, Amines | Camphanate Esters/Amides |
| 1-Phenylethyl Isocyanate (PEIC) | Alcohols, Amines | Phenylcarbamates |
| N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Amines | Diastereomeric Adducts |
This table lists commonly used chiral derivatizing agents and the functional groups they typically react with to enable enantiomeric analysis.
Biosynthetic Pathways and Metabolic Engineering
Elucidation of Lignan (B3055560) Biosynthesis in Producing Organisms
The biosynthesis of dibenzocyclooctadiene lignans (B1203133) is a specialized branch of the broader phenylpropanoid pathway. mdpi.com While the complete pathway for Angeloylgomisin (B10818263) R has not been fully elucidated, studies in producing organisms like Schisandra chinensis have shed light on the key steps, from primary metabolites to the characteristic dibenzocyclooctadiene scaffold. scite.aifrontiersin.org
The journey to Angeloylgomisin R begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of compounds from the aromatic amino acid phenylalanine. mdpi.comnih.govfrontiersin.org This initial pathway is responsible for synthesizing the C6-C3 phenylpropene units that serve as the fundamental building blocks for all lignans. nih.gov
The process starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govbioone.org A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , p-coumarate 3-hydroxylase (C3'H) , and caffeic acid O-methyltransferase (COMT) , converts cinnamic acid into ferulic acid. nih.govbioone.org The pathway continues with the activation of ferulic acid to feruloyl-CoA by 4-coumarate:CoA ligase (4CL) , followed by two reduction steps catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield the key monolignol precursor, coniferyl alcohol. frontiersin.orgresearchgate.netnih.gov These initial biochemical steps are shared with the biosynthesis of lignin (B12514952), another major plant polymer. frontiersin.orgnih.gov
The biosynthesis of dibenzocyclooctadiene lignans diverges from lignin synthesis at the point of coniferyl alcohol. frontiersin.orgnih.gov This branching is a critical control point, directing the metabolic flux towards the production of these specialized lignans.
A hypothetical pathway, specific to Schisandraceae plants, has been proposed. frontiersin.orgrsc.org The first committed step is believed to be the acetylation of coniferyl alcohol by coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate (B1210297). scite.aifrontiersin.orgnih.gov Subsequently, isoeugenol (B1672232) synthase (IGS) likely converts coniferyl acetate into isoeugenol. nih.govresearchgate.net Two molecules of isoeugenol are then thought to undergo oxidative dimerization, a reaction mediated by dirigent proteins (DIR) , to form intermediates like verrucosin. mdpi.comresearchgate.net This dimerization is a hallmark of lignan biosynthesis, establishing the core C18 backbone. nih.gov
Following dimerization, a series of reductions, catalyzed by enzymes such as pinoresinol-lariciresinol reductase (PLR) , and further modifications occur. mdpi.comresearchgate.net The formation of the unique dibenzocyclooctadiene ring and the final tailoring steps, including hydroxylations, methylations, and the addition of the characteristic angeloyl group to form this compound, are catalyzed by a suite of enzymes, primarily from the cytochrome P450 (CYP) and O-methyltransferase (OMT) families. mdpi.comresearchgate.net While the precise sequence and enzymes for this compound are still under investigation, transcriptome analysis of S. chinensis and related species has identified numerous candidate genes for these transformations. mdpi.comnih.gov
Table 1: Key Enzymes in the Biosynthesis of Dibenzocyclooctadiene Lignans
| Enzyme Abbreviation | Enzyme Name | Function in the Pathway | Reference |
|---|---|---|---|
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the first step of the phenylpropanoid pathway, converting L-Phenylalanine to trans-Cinnamic acid. | nih.govbioone.org |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid. | nih.govbioone.org |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid and its derivatives into their corresponding CoA-esters. | frontiersin.orgresearchgate.net |
| CCR | Cinnamoyl-CoA Reductase | Reduces cinnamoyl-CoA esters to cinnamaldehydes. | frontiersin.orgresearchgate.net |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduces cinnamaldehydes to monolignols, such as coniferyl alcohol. | frontiersin.orgresearchgate.net |
| CFAT | Coniferyl Alcohol Acyltransferase | Catalyzes the first committed step, acetylating coniferyl alcohol. | scite.aifrontiersin.org |
| IGS | Isoeugenol Synthase | Converts coniferyl acetate to isoeugenol. | nih.govresearchgate.net |
| DIR | Dirigent Protein | Mediates the stereospecific dimerization of monolignol-derived precursors. | mdpi.comresearchgate.net |
| PLR | Pinoresinol-Lariciresinol Reductase | Performs sequential reductions of the lignan core structure. | mdpi.comresearchgate.net |
| CYP450 | Cytochrome P450 Monooxygenase | Catalyzes various oxidative reactions, including hydroxylations and ring formation. | mdpi.com |
| OMT | O-Methyltransferase | Adds methyl groups to hydroxyl moieties on the lignan scaffold. | mdpi.com |
Genetic and Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels to ensure its production occurs at the correct time and in the appropriate tissues, such as the fruit and roots of Schisandra species. mdpi.comnih.govresearchgate.net This regulation involves a complex network of transcription factors (TFs), regulatory RNA molecules, and the coordinated expression of biosynthetic genes.
Transcriptome analyses of S. chinensis during different stages of fruit development have been instrumental in identifying key regulatory components. nih.govnih.govresearchgate.net These studies show that the expression of genes in the phenylpropanoid pathway, particularly those leading to coniferyl alcohol, is significantly upregulated during the later stages of fruit development, coinciding with lignan accumulation. nih.govresearchgate.net
Several families of transcription factors are implicated in controlling this pathway. MYB transcription factors, for instance, are well-known regulators of phenylpropanoid metabolism in many plants. mdpi.commdpi.com Co-expression network analyses in S. chinensis have revealed strong correlations between the expression of specific TF candidates and the accumulation of dibenzocyclooctadiene lignans, suggesting they act as master switches for the pathway. nih.gov Furthermore, long-read transcriptome sequencing has helped to identify candidate genes for key enzymes like IGS1 and DIR, noting their increased expression late in fruit development, which points to their role in regulating schisandrin (B1198587) biosynthesis. nih.gov
In addition to transcription factors, post-transcriptional regulation by microRNAs (miRNAs) is emerging as another layer of control. mdpi.com miRNAs can target the messenger RNA (mRNA) of biosynthetic genes or transcription factors for degradation or translational repression, thereby fine-tuning the metabolic output. mdpi.com The interplay between these various regulatory mechanisms forms a complex network that dictates the final concentration of this compound and related lignans in the plant.
Biotechnological Approaches for Enhanced Production or Novel Analog Generation
The natural production of this compound is limited by the slow growth of Schisandra plants and the low concentrations of the compound within the plant tissues. frontiersin.orgnih.govnih.gov These limitations have driven interest in developing biotechnological strategies for a more sustainable and efficient supply. acs.orgmdpi.com
Metabolic engineering in plant cell and organ cultures is a promising approach. nih.govmdpi.com By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the production of desired lignans. For example, recent advances in understanding the biosynthetic enzymes and regulatory factors have opened new avenues for metabolic engineering of lignan pathways. nih.govmdpi.com Strategies include the overexpression of rate-limiting enzymes or the silencing (e.g., via RNA interference or RNAi) of genes that lead to competing metabolic branches. nih.govmdpi.com
Heterologous production , where biosynthetic genes from a plant like Schisandra are transferred into a fast-growing and easily cultivable host organism like yeast or other plants, is another advanced strategy. frontiersin.org For example, the expression of sesame (Sesamum indicum) genes in Forsythia cell cultures successfully led to the production of sesamin, demonstrating the feasibility of producing complex lignans in a heterologous host. frontiersin.org
Furthermore, the production of lignans in plant cell cultures can be enhanced through the optimization of culture conditions, such as light exposure, and the application of elicitors —compounds that trigger defense responses and secondary metabolite production. mdpi.comresearchgate.net These biotechnological platforms not only offer a means for enhanced production of known compounds like this compound but also provide a powerful tool for generating novel analogs by introducing genes for different tailoring enzymes, potentially leading to new compounds with improved properties. frontiersin.org
Table 2: Biotechnological Strategies for Lignan Production
| Approach | Description | Example/Potential Application | Reference |
|---|---|---|---|
| Plant Cell/Organ Culture | Cultivation of plant cells or organs (e.g., hairy roots) in bioreactors for controlled production of metabolites. | Cell suspension cultures of Podophyllum hexandrum have been used for podophyllotoxin (B1678966) production. | nih.gov |
| Metabolic Engineering | Modification of metabolic pathways by overexpressing or silencing key genes to enhance product yield. | Transient transfection with PLR-RNAi in Linum perenne hairy roots reduced the production of an endogenous lignan, redirecting precursors. | mdpi.com |
| Heterologous Production | Introducing biosynthetic genes into a different host organism (e.g., yeast, bacteria, other plants) for production. | Transgenic Forsythia cells expressing a sesame CYP81Q1 gene acquired the ability to produce (+)-sesamin. | mdpi.comfrontiersin.org |
| Elicitation | Using chemical or biological elicitors (e.g., methyl jasmonate) to stimulate plant defense responses and secondary metabolite synthesis. | Elicitor treatments are being explored to increase lignan production in various plant cell cultures. | nih.govmdpi.com |
| Culture Condition Optimization | Adjusting physical and chemical parameters like light, temperature, and medium composition to maximize yield. | Optimizing light conditions (e.g., red light) increased (+)-sesamin production in transgenic Forsythia cells. | mdpi.comfrontiersin.org |
| Novel Analog Generation | Combining genes from different pathways or organisms to create new chemical structures not found in nature. | A potential future strategy to create derivatives of this compound with enhanced bioactivity. | frontiersin.org |
Molecular and Cellular Pharmacology
Investigation of Specific Molecular Targets and Receptor Interactions
The therapeutic potential of lignans (B1203133) from Schisandra species is rooted in their ability to bind to specific protein targets and modulate their activity, thereby interfering with pathological processes at a molecular level.
While specific data on Angeloylgomisin (B10818263) R's interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ) is not extensively detailed in current literature, the broader class of Schisandra lignans is known to modulate several critical intracellular signaling pathways, primarily those associated with inflammation and cellular stress responses.
Studies on related lignans, such as schisandrin (B1198587) B, have demonstrated significant anti-inflammatory effects through the modulation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition by Schisandra lignans leads to a downstream reduction in the production of various pro-inflammatory mediators. mdpi.comnih.gov This modulation is a key mechanism underlying the anti-inflammatory properties of this compound class. nih.gov For instance, lignans from Schisandra chinensis have been shown to suppress the activation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.comnih.gov
Network pharmacology analyses have provided insights into the potential protein targets for lignans closely related to Angeloylgomisin R. These studies help identify specific protein-ligand interactions that may underlie their biological effects.
Androgen Receptor (AR): A systematic analysis of active compounds from Schisandra chinensis identified the Androgen Receptor (AR) as a common target gene for lignans such as Angeloylgomisin O and Gomisin R. nih.gov The modulation of AR activity is a key strategy in the treatment of certain hormone-dependent cancers, like prostate cancer. mdpi.com Some lignans have been suggested to act as AR antagonists, blocking the effects of androgens. mdpi.com
DNA Topoisomerase II-α (TOP2A): The same analysis also identified DNA topoisomerase II-α (TOP2A) as a target for Angeloylgomisin O, Gomisin R, and other related lignans. nih.gov Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription. nih.govmdpi.com Inhibitors of this enzyme, often referred to as "poisons," function by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks. nih.govembopress.org This DNA damage ultimately triggers cell cycle arrest and apoptosis, forming the basis of their utility as anticancer agents. nih.gov
Elucidation of Cellular Mechanisms of Action
The molecular interactions of this compound and related lignans translate into observable effects at the cellular level, including the inhibition of viral replication, suppression of tumor cell growth, and attenuation of inflammatory responses.
Dibenzocyclooctadiene lignans have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and other viruses.
HIV Replication Inhibition: Several studies have documented the anti-HIV-1 activity of lignans isolated from Schisandra species. researchgate.net The primary mechanism identified for some of these compounds is the inhibition of a critical viral enzyme, reverse transcriptase. nih.gov A specific dibenzocyclooctadiene lignan (B3055560), identified as HDS2, was characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.gov NNRTIs are allosteric inhibitors that bind to a pocket on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive and halts the conversion of the viral RNA genome into DNA. nih.govnih.gov
Viral Entry Modulation: Research on Angeloylgomisin O, a closely related compound, has revealed its ability to inhibit SARS-CoV-2 infection in vitro. The mechanism was found to be the inhibition of viral entry by blocking membrane fusion. researchgate.net This action prevents the virus from delivering its genetic material into the host cell, a crucial first step in the replication cycle. Notably, Angeloylgomisin O also displayed a strong synergistic effect when combined with the antiviral drug remdesivir, suggesting a multi-pronged approach to inhibiting viral replication. researchgate.net
Antiviral Mechanisms of Related Dibenzocyclooctadiene Lignans
| Compound | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| Angeloylgomisin O | SARS-CoV-2 | Inhibits viral entry by blocking membrane fusion | researchgate.net |
| Dibenzocyclooctadiene Lignan (HDS2) | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | nih.govnih.gov |
| Various Lignans from S. rubriflora | HIV-1 | Inhibition of HIV-1 replication | researchgate.net |
The antitumorigenic properties of Schisandra lignans are multifaceted, involving the modulation of cell viability, inhibition of tumor promotion, and induction of programmed cell death through various mechanisms.
Anti-Promotion Effects: Gomisin A has been shown to markedly suppress the promotion of skin tumors in a two-stage carcinogenesis model. nih.govkarger.com This anti-promotion effect is believed to be linked to its potent anti-inflammatory activity, as chronic inflammation is a key driver of tumor progression. nih.govkarger.com
Modulation of Cell Viability and Proliferation: Several gomisins exhibit direct cytotoxic effects on a wide range of cancer cell lines. Gomisin J suppresses the proliferation and decreases the viability of breast, colon, and cervical cancer cells. spandidos-publications.comspandidos-publications.com Similarly, Gomisin L1 shows potent cytotoxic activity against human ovarian cancer cells. mdpi.com
Induction of Cell Death and Cycle Arrest: The cytotoxic effects of these lignans are often mediated by the induction of programmed cell death. Gomisin J induces both apoptosis and necroptosis, the latter being particularly effective in apoptosis-resistant cancer cells. spandidos-publications.comspandidos-publications.com Gomisin L1-induced cytotoxicity in ovarian cancer cells is mediated by apoptotic cell death. mdpi.com Other related lignans, such as schisantherin C, can inhibit cancer cell proliferation by arresting the cell cycle, specifically in the G0/G1 phase, without necessarily inducing cell death. sentosacy.com A broader review of dibenzocyclooctadiene lignans confirms their anticancer potential is driven by their ability to trigger apoptosis and arrest the cell cycle. researchgate.net
Antitumorigenic Mechanisms of Action for Related Lignans
| Compound | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Gomisin A | Mouse Skin (in vivo) | Inhibition of tumor promotion (anti-promotion) | nih.govkarger.com |
| Gomisin J | Breast (MCF7, MDA-MB-231), Colon (HCT116), Cervical (HeLa) | Suppression of proliferation; Induction of apoptosis and necroptosis | spandidos-publications.comspandidos-publications.com |
| Gomisin L1 | Ovarian (A2780, SKOV3) | Induction of apoptosis | mdpi.com |
| Schisantherin C | Lung (A549) | Inhibition of cell cycle progression (G0/G1 arrest) | sentosacy.com |
The anti-inflammatory properties of dibenzocyclooctadiene lignans are well-documented and are considered a cornerstone of their therapeutic effects. The primary mechanism involves the negative regulation of key inflammatory signaling pathways.
Numerous studies have established that lignans from Schisandra chinensis exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.commdpi.comnih.govnih.govnih.govresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory mediators. nih.gov As a result, these lignans effectively reduce the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins in stimulated macrophages. nih.govnih.gov For example, Gomisin A, Gomisin J, and wuweizisu C were all found to inhibit inflammation induced by the tumor promoter TPA. nih.gov This robust anti-inflammatory action is also linked to the antioxidant properties of the lignans, which can mitigate oxidative stress that often accompanies and exacerbates inflammatory processes. mdpi.com
Mechanisms of Antioxidant Capacity
Mechanisms of Immunomodulatory Effects
There is a significant gap in the scientific literature regarding the specific immunomodulatory mechanisms of this compound. Immunomodulation can occur through various pathways, including the regulation of cytokine production (e.g., interleukins, tumor necrosis factor-alpha), the modulation of immune cell activity (such as macrophages, lymphocytes, and natural killer cells), and interference with signaling pathways like NF-κB. nih.govmaizelslab.orgresearchgate.net However, studies specifically investigating the interaction of this compound with these components of the immune system have not been identified. Therefore, a detailed description of its immunomodulatory molecular events cannot be provided at this time.
Neuroprotective and Cognition-Enhancing Molecular Events
Specific molecular events underlying any neuroprotective and cognition-enhancing effects of this compound are not well-documented in the available scientific literature. Generally, neuroprotection can be achieved through various mechanisms, such as reducing oxidative stress and neuroinflammation, inhibiting apoptosis (programmed cell death), modulating neurotransmitter systems, and promoting synaptic plasticity. nih.govnih.gov While other natural compounds have been studied for their ability to influence pathways like PI3K/Akt and MAPK to promote neuronal survival, similar detailed mechanistic studies for this compound are lacking. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Comprehensive structure-activity relationship (SAR) studies for this compound and its analogs are not extensively reported in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective analogs. nih.govmdpi.commdpi.com
Computational Approaches to SAR Analysis (QSAR, G-QSAR, Molecular Docking)
There is a scarcity of published research applying computational methods like Quantitative Structure-Activity Relationship (QSAR), Group-based QSAR (G-QSAR), or molecular docking specifically to this compound.
QSAR and G-QSAR: These methods use statistical models to correlate variations in the chemical structure of a group of compounds with their biological activity, enabling the prediction of the activity of new compounds. researchgate.netnih.govmdpi.comnih.gov No specific QSAR or G-QSAR models for this compound and its analogs were found in the literature.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.govconsensus.appmdpi.com It can provide insights into the binding affinity and interaction patterns. While the methodology is widely used, specific molecular docking studies detailing the interaction of this compound with relevant biological targets are not available.
Experimental Validation of Structural Modifiers on Biological Efficacy
Preclinical Research Paradigms
In Vitro Cellular Models for Mechanistic Investigations
In vitro studies using cultured cells are fundamental in dissecting the molecular mechanisms of a compound. For Angeloylgomisin (B10818263) R, these models have been crucial in identifying its cellular targets and biological activities.
Cell-Based Assays for Target Engagement
Cell-based assays are designed to confirm that a compound interacts with its intended molecular target within a cellular environment. Research on Angeloylgomisin R and its related lignans (B1203133) has utilized such assays to explore their engagement with key proteins involved in inflammatory pathways.
A key study on this compound investigated its effect on the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. magtechjournal.com The activation of NF-κB, a pivotal regulator of inflammation, involves the degradation of its inhibitor, IκB-α, and the subsequent translocation of the p65 subunit to the nucleus. Treatment with this compound was found to increase the protein expression of IκB-α and decrease the expression of the NF-κB p65 subunit in a dose-dependent manner. magtechjournal.com This suggests that this compound directly or indirectly engages with components of the NF-κB signaling cascade to exert its anti-inflammatory effects.
While direct target engagement assays using techniques like cellular thermal shift assay (CETSA) have not been specifically reported for this compound, the observed downstream effects on signaling proteins provide strong evidence of its interaction with cellular pathways.
Functional Assays for Biological Activity Profiling
Functional assays measure the biological response of cells to a compound, providing a profile of its activity. This compound has been evaluated in a variety of functional assays, primarily focusing on its anti-inflammatory, hepatoprotective, and neuroprotective potential.
Anti-inflammatory Activity: In LPS-stimulated RAW264.7 macrophages, this compound has been shown to significantly inhibit the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). magtechjournal.com The inhibition was dose-dependent, demonstrating a clear functional anti-inflammatory effect at the cellular level. magtechjournal.com Studies on related gomisins, such as Gomisin A, G, and J, have shown similar inhibitory effects on pro-inflammatory mediators in various cell lines, including N9 microglia and RAW264.7 cells, often through the modulation of both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.coma-z.lunih.gov
Hepatoprotective Activity: The hepatoprotective potential of this compound has been assessed using hepatocyte cell lines. In one study, this compound, alongside Schisantherin A, demonstrated a protective effect on QSG7701 human hepatocyte cells against damage induced by D-galactosamine (D-GalN). researchgate.netresearchgate.net This suggests a direct cytoprotective effect on liver cells. Other gomisins, like Gomisin A, have been shown to protect HepG2 cells from various insults and reduce hepatic steatosis, often by activating the AMP-activated protein kinase (AMPK) pathway. mdpi.com
Neuroprotective Activity: The neuroprotective effects of this compound have been explored in human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative diseases. researchgate.net In a study evaluating various lignans, this compound was noted to exhibit moderate neuroprotective activity against hydrogen peroxide (H₂O₂)-induced cell injury. researchgate.net Other studies have shown that related lignans can protect these cells from amyloid-β-induced toxicity, suggesting a potential role in mitigating neurodegenerative processes. researchgate.net
Other Activities: this compound has also been screened for other biological activities. It was identified as a potential inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential as an antitumor promoter. device.reportepdf.pubresearchgate.net Additionally, it has been reported to exhibit weak anti-HIV activity. researchgate.netepdf.pubresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Table 1: In Vitro Functional Assays for this compound and Related Gomisins
| Compound | Cell Line | Inducing Agent | Measured Effect | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound | RAW264.7 | LPS | Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6) | Dose-dependent inhibition of cytokine secretion. | magtechjournal.com |
| This compound | RAW264.7 | LPS | NF-κB Pathway Protein Expression | Increased IκB-α and decreased NF-κB p65 protein expression. | magtechjournal.com |
| This compound | QSG7701 | D-Galactosamine | Cell Survival | Increased hepatocyte survival. | researchgate.netresearchgate.net |
| This compound | SH-SY5Y | H₂O₂ | Cell Viability | Moderate neuroprotective activity. | researchgate.net |
| Gomisin A | N9 Microglia | LPS | NO, PGE₂, Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of inflammatory mediators via TLR4-mediated NF-κB and MAPKs pathways. | a-z.lu |
| Gomisin J & N | RAW264.7 | LPS | NO, Pro-inflammatory Cytokines | Inhibition of inflammatory mediators via blockage of p38 MAPK, ERK1/2, and JNK phosphorylation. | tandfonline.com |
| Gomisin G & J | RAW264.7 | P. gingivalis LPS | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of cytokine production via HO-1 induction. | nih.gov |
In Vivo Animal Models for Pharmacological Efficacy Assessment
Model Selection and Rationale for Specific Disease Contexts
Based on the in vitro findings, animal models for inflammation, liver injury, and neurodegenerative diseases would be the most relevant for assessing the efficacy of this compound.
For anti-inflammatory studies, rodent models of LPS-induced systemic inflammation or localized inflammation (e.g., carrageenan-induced paw edema) are commonly used. These models allow for the measurement of systemic cytokine levels, inflammatory cell infiltration, and physiological responses.
For hepatoprotective research, models of chemically-induced liver injury, such as those using carbon tetrachloride (CCl₄) or D-GalN/LPS, are standard. nih.govresearchgate.net These agents induce oxidative stress, inflammation, and apoptosis in the liver, mimicking aspects of human liver diseases. The rationale for using these models is to assess a compound's ability to mitigate liver damage by measuring serum levels of liver enzymes (e.g., ALT, AST), histological changes, and markers of oxidative stress and apoptosis. nih.govresearchgate.net
For neuroprotective investigations, animal models of Alzheimer's disease (e.g., amyloid-β infusion or transgenic models) or ischemic stroke (e.g., middle cerebral artery occlusion) are employed. nih.govnih.gov These models are chosen to evaluate a compound's ability to improve cognitive function, reduce neuronal cell death, and modulate neuroinflammation and oxidative stress in the brain.
In Vivo Experimental Design and Methodological Considerations
As of the latest available research, specific in vivo studies focusing solely on this compound are limited in the public domain. However, the experimental designs used for closely related gomisins provide a framework for how this compound could be evaluated.
In a typical in vivo study design for a related compound, Gomisin A, in a CCl₄-induced acute liver injury model in rats, the animals would be pre-treated with the compound prior to the administration of the toxin. nih.gov The study would include a control group, a toxin-only group, and multiple compound-treated groups at varying doses. Key methodological considerations would involve the route and frequency of administration, the timing of sample collection, and the specific biomarkers to be analyzed. These would include serum aminotransferases, liver histology, markers of lipid peroxidation, and the activity of antioxidant enzymes. nih.gov
Similarly, in a study on the neuroprotective effects of Gomisin J in a rat model of cerebral ischemia-reperfusion, the compound was administered at different doses following the ischemic event. nih.gov The experimental design involved assessing neurological scores, cerebral infarct volume, and brain water content. Mechanistic investigations included analyzing markers for apoptosis and inflammation in the brain tissue. nih.gov
For Gomisin N in Alzheimer's disease models, the experimental design involved long-term treatment (8 weeks) followed by behavioral tests to assess cognitive function, as well as immunohistochemical analysis of amyloid-β plaques and neuronal death in the hippocampus and cortex. nih.gov
These examples highlight the rigorous experimental designs and multi-faceted analytical approaches required to validate the pharmacological efficacy of compounds like this compound in vivo. Future research will likely see the application of such models to provide a more comprehensive understanding of the therapeutic potential of this compound.
Table 2: In Vivo Study Designs for Related Gomisins
| Compound | Animal Model | Disease Context | Key Methodological Considerations | Measured Outcomes | Reference |
|---|---|---|---|---|---|
| Gomisin A | Rat | CCl₄-induced acute liver injury | Pre-treatment with Gomisin A before CCl₄ administration. | Serum ALT/AST, liver histology, lipid peroxidation, antioxidant enzyme activity, NF-κB expression. | nih.gov |
| Gomisin J | Rat | Middle cerebral artery occlusion/reperfusion | Post-treatment with Gomisin J at various doses. | Neurological scores, cerebral infarct volume, brain water content, apoptosis markers. | nih.gov |
| Gomisin N | Rat and Mouse | Alzheimer's Disease models | 8-week treatment period. | Cognitive function (learning and memory), Aβ plaque deposition, neuronal death, GSK3β/Nrf2 pathway protein expression. | nih.gov |
Analytical Method Development and Quantification
Advanced Chromatographic Techniques for Angeloylgomisin (B10818263) R Quantification
The quantification of Angeloylgomisin R, often in conjunction with other lignans (B1203133), has been successfully achieved using sophisticated chromatographic methods. These techniques are essential for separating the compound from a complex mixture of other structurally similar lignans and endogenous components.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Methodologies
UPLC-MS/MS has emerged as a powerful and sensitive technique for the quantification of this compound. e-century.usnih.gov Its high resolution and sensitivity allow for the detection and quantification of low concentrations of the analyte in complex matrices like plasma. e-century.usnih.gov
One such method developed for the pharmacokinetic study of Angeloylgomisin H in rat plasma utilized a UPLC BEH C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. e-century.usnih.gov The mass spectrometric detection was performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for quantification. The specific MRM transition for Angeloylgomisin H was m/z 523.2→315.1. e-century.usnih.gov This method demonstrated excellent linearity over a concentration range of 5-2000 ng/mL. e-century.usnih.gov
Similarly, a UPLC-Q-Extractive Orbitrap/MS method was developed to identify potential quality markers in Schisandra chinensis, where Angeloylgomisin H was one of the identified compounds. mdpi.com This highlights the capability of high-resolution mass spectrometry in combination with UPLC for the comprehensive analysis of lignans. mdpi.comnih.gov
Table 1: UPLC-MS/MS Method Parameters for Angeloylgomisin H Quantification in Rat Plasma e-century.usnih.gov
| Parameter | Details |
|---|---|
| Chromatographic System | ACQUITY I-Class UPLC |
| Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | XEVO TQD triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 523.2→315.1 |
| Linear Range | 5-2000 ng/mL |
| Internal Standard | Rutin (m/z 611.1→303.1) |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC coupled with various detectors, particularly Diode Array Detection (DAD) and Mass Spectrometry (MS), is a widely used and robust method for the quantification of this compound and other lignans in Schisandra chinensis. researchgate.netnih.gov
A comprehensive HPLC-DAD-MS method was developed for the quality evaluation of "Wuweizi" (the fruit of S. chinensis). nih.gov This method allowed for the simultaneous determination of nine lignans, including Angeloylgomisin H. researchgate.netnih.gov The analysis of forty-three batches of Wuweizi samples demonstrated significant variation in the content of these lignans, underscoring the importance of such analytical methods for quality control. nih.gov
Another study utilized HPLC-DAD to determine the content of seven lignans, including Angeloylgomisin H, in different parts of the S. chinensis plant. researchgate.net The results showed that the highest concentration of these lignans was found in the seeds. researchgate.net Furthermore, an RP-HPLC method was established for the simultaneous determination of ten lignanoids, including Angeloylgomisin H, in Wuzhi tablets, a commercial product. bvsalud.org This method employed a Symmetry C18 column with a gradient elution of acetonitrile and 0.1% phosphoric acid solution, with detection at 225 nm. bvsalud.org
Table 2: HPLC Method Parameters for Lignan (B3055560) Quantification bvsalud.org
| Parameter | Details |
|---|---|
| Column | Symmetry C18 |
| Mobile Phase | Acetonitrile - 0.1% phosphoric acid solution |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Sample Preparation and Matrix Effects in Biological and Botanical Samples
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, especially for complex matrices like biological fluids and plant extracts. xjtu.edu.cnnih.gov The primary goals are to extract the analyte of interest efficiently and to minimize the interference from matrix components, a phenomenon known as the matrix effect. eijppr.comnih.govbioanalysis-zone.com
For the analysis of Angeloylgomisin H in rat plasma, a simple and effective protein precipitation method was employed. nih.gov This involved adding acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins. nih.gov This method is advantageous due to its simplicity and speed.
In botanical samples, such as the fruits of S. chinensis, various extraction techniques are used. A study on the simultaneous extraction and determination of lignans utilized a diol-based matrix solid-phase dispersion (MSPD) method. mdpi.com This technique combines extraction and clean-up in a single step, offering good linearity and low limits of detection for the target lignans. mdpi.com
The matrix effect, which can cause ion suppression or enhancement in mass spectrometry, is a significant concern in bioanalysis. eijppr.comnih.gov It is crucial to evaluate the matrix effect during method validation to ensure that it does not compromise the accuracy of the quantification. nih.govnih.gov In the UPLC-MS/MS method for Angeloylgomisin H, the matrix effect was found to be negligible, with values ranging from 98.8% to 109.8%. e-century.us This indicates that the chosen sample preparation and chromatographic conditions effectively minimized interference from the plasma matrix. e-century.us
Method Validation Protocols for Robustness and Accuracy
Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. wdh.ac.idwjarr.comelementlabsolutions.com Key validation parameters include linearity, precision, accuracy, recovery, and stability. wjarr.cominnovareacademics.in
For the UPLC-MS/MS quantification of Angeloylgomisin H in rat plasma, a thorough validation was performed. e-century.usnih.gov The method demonstrated good linearity within the range of 5-2000 ng/mL, with a correlation coefficient (r) of 0.9955. e-century.us The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a limit of detection (LOD) of 2 ng/mL. nih.gov
The precision of the method was evaluated by determining the intra- and inter-day relative standard deviation (RSD), which were both less than 11%. e-century.us The accuracy was found to be between 93.0% and 104.1%. e-century.usnih.gov The mean recovery of Angeloylgomisin H from rat plasma was in the range of 86.2% to 92.5%. e-century.usnih.gov Stability tests under various conditions (short-term, long-term, and freeze-thaw cycles) showed no significant degradation of the analyte. nih.gov
Similarly, an RP-HPLC method for the analysis of lignans in Wuzhi tablets was validated for linearity, precision, stability, and reproducibility, with all parameters meeting the acceptance criteria (RSD < 3.0%). bvsalud.org The recovery rates for the ten analyzed lignans were also within acceptable limits. bvsalud.org These validation data confirm the robustness and accuracy of the developed analytical methods for the quantification of this compound.
Table 3: Validation Parameters for the UPLC-MS/MS Method for Angeloylgomisin H e-century.usnih.gov
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5-2000 ng/mL |
| Correlation Coefficient (r) | 0.9955 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Intra-day Precision (RSD) | ≤ 7% |
| Inter-day Precision (RSD) | ≤ 11% |
| Accuracy | 93.0% - 104.1% |
| Mean Recovery | 86.2% - 92.5% |
| Matrix Effect | 98.8% - 109.8% |
Emerging Research Avenues and Translational Perspectives
Network Pharmacology Approaches for Systems-Level Understanding
Network pharmacology represents a powerful strategy to understand the complex mechanisms of action of natural products. nih.govfrontiersin.org This approach moves beyond the "one-drug, one-target" model to a more comprehensive "multi-component, multi-target" perspective, which is particularly suited for compounds like Angeloylgomisin (B10818263) R that are often found within complex herbal extracts such as that of Schisandra chinensis Fructus (SCF). mdpi.com
By integrating data from pharmacology, bioinformatics, and systems biology, network pharmacology constructs interaction networks to elucidate the relationships between the compound, its biological targets, and associated disease pathways. ijpsonline.comnih.gov For Angeloylgomisin R and other bioactive components of SCF, network pharmacology studies have been instrumental in predicting potential molecular targets. mdpi.comnih.gov For instance, research has identified that this compound, along with other lignans (B1203133) like Angeloylgomisin O, Gomisin G, and Schizandrer B, may target DNA topoisomerase II-α (TOP2A). nih.gov
The typical workflow of a network pharmacology study for a compound like this compound involves several key steps:
Identification of Bioactive Compounds and Targets: Active compounds are identified from sources like the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). nih.gov Potential targets for these compounds are then predicted using various databases.
Disease-Associated Gene Collection: Genes related to a specific disease of interest, such as Alzheimer's disease or insomnia, are collected from databases like GeneCards and OMIM. mdpi.comijpsonline.com
Network Construction: A "compound-target-disease" network is constructed using visualization software like Cytoscape. ijpsonline.comnih.gov This network illustrates the complex interactions, showing how multiple compounds can act on multiple targets related to a disease. ijpsonline.com
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed on the identified targets to understand their biological functions and the signaling pathways they are involved in. ijpsonline.com
This systems-level understanding provides crucial insights into how this compound may exert its effects, guiding further experimental validation and highlighting its potential as a multifaceted therapeutic agent. mdpi.com The approach allows for the systematic investigation of synergistic interactions and the elucidation of the holistic effects of natural compounds on biological systems. nih.gov
| Compound | Potential Target(s) | Source |
|---|---|---|
| This compound | ESR1, AR, F10, TOP2A | ijpsonline.com |
| Gomisin A | F2, AChE | ijpsonline.com |
| Gomisin G | TOP2A | ijpsonline.com |
| Schizandrer B | PTGS2, TOP2A | ijpsonline.com |
| Angeloylgomisin O | AR, F10, TOP2A | ijpsonline.com |
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research
The advent of "omics" technologies has revolutionized biological and medical research by allowing for the large-scale analysis of molecules within a biological system. nih.govhumanspecificresearch.org Integrating these technologies, such as metabolomics and transcriptomics, into the study of this compound offers a profound opportunity to understand its physiological effects from a multi-dimensional perspective. wustl.edu
Transcriptomics is the study of the complete set of RNA transcripts produced by the genome at a specific time. frontiersin.org By applying transcriptomic analysis, researchers can determine how this compound modulates gene expression. researcher.lifediabetesjournals.org For instance, if cells or tissues are treated with this compound, RNA sequencing (RNA-seq) can identify which genes are upregulated or downregulated. This can reveal the cellular pathways affected by the compound, such as those related to inflammation, oxidative stress, or apoptosis. nih.gov Bioinformatics tools are then used to analyze the vast amount of data generated, helping to identify differentially expressed genes and the biological processes they regulate. mdpi.comkcl.ac.uk
Metabolomics is the comprehensive analysis of all metabolites within a biological sample. mdpi.com It provides a direct snapshot of the biochemical activity and state of a cell or organism. nih.gov Using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), metabolomics can identify and quantify changes in the metabolic profile of a system in response to this compound. mdpi.comnih.gov This can uncover the specific metabolic pathways that are altered by the compound, providing mechanistic insights into its action. The use of standardized metabolite nomenclature, such as that provided by RefMet, is crucial for comparing data across different studies. metabolomicsworkbench.org
The integration of transcriptomic and metabolomic data provides a more complete picture of the biological impact of this compound. For example, transcriptomics might show that this compound upregulates genes encoding for specific enzymes, while metabolomics could confirm this by detecting a corresponding change in the levels of the substrates and products of those enzymes. This multi-omics approach strengthens the evidence for the compound's mechanism of action and can help identify novel biomarkers for its effects. wustl.edu
Rational Design of Next-Generation Lignan (B3055560) Analogs
While natural products like this compound possess significant biological activity, they may not always have the optimal properties for therapeutic use in terms of potency, selectivity, or pharmacokinetic profile. e-century.us This is where the rational design of next-generation analogs comes into play. Based on the structure and known biological activities of dibenzocyclooctadiene lignans, new molecules can be designed and synthesized with potentially improved characteristics. nih.govzu.edu.pk
The process of rational design is heavily reliant on understanding the structure-activity relationships (SAR) of the parent compound. For lignans, studies have begun to identify key structural features that are crucial for their biological effects, such as anticancer or P-glycoprotein inhibitory activities. nih.govresearchgate.net For example, research on related lignans has suggested that features like a 1,2,3-trimethoxy moiety or a 6-acyloxy group can be important for P-glycoprotein inhibition. researchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, are central to rational design. These techniques can model the interaction between a lignan analog and its protein target at the atomic level, predicting the binding affinity and stability of the complex. This allows chemists to virtually screen many potential modifications to the this compound scaffold before committing to laboratory synthesis, saving time and resources.
The goal of designing next-generation analogs of this compound could be to:
Enhance binding affinity to a specific therapeutic target.
Improve selectivity to reduce off-target effects.
Optimize pharmacokinetic properties, such as absorption and metabolic stability.
Overcome mechanisms of drug resistance. nih.gov
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Angeloylgomisin R in plant extracts?
- Methodological Answer : this compound can be identified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Key markers include its molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns. For example, angeloyl or tigloyl moiety losses (e.g., [M+H–100]+) are diagnostic for structural confirmation . Retention times and comparison with authenticated standards (e.g., Schisandra chinensis extracts) further validate identification .
Q. What chromatographic techniques are optimal for purifying this compound from complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is commonly used. Gradient elution with acetonitrile/water (0.1% formic acid) improves resolution. For scale-up, preparative HPLC with UV detection at 220–254 nm is recommended, leveraging retention time data from prior studies (e.g., 24–25 minutes under specific conditions) .
Q. How can researchers ensure the purity of this compound for in vitro assays?
- Methodological Answer : Combine multiple orthogonal methods:
- Purity assessment : ≥95% purity via HPLC-UV/ELSD.
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) .
- Quantification : Calibration curves using certified reference materials (if available) or isolated standards .
Advanced Research Questions
Q. What experimental designs are critical for studying this compound’s metabolic pathways?
- Methodological Answer : Use in vitro models (e.g., liver microsomes or intestinal S9 fractions) to identify phase I/II metabolites. For example:
- Phase I metabolism : Monitor demethylation (–CH3) and hydroxylation (–OH) via LC-IT-TOF/MS, comparing exact mass shifts (e.g., +16 Da for hydroxylation) .
- Phase II metabolism : Incubate with UDP-glucuronosyltransferase or sulfotransferase cofactors to detect conjugated metabolites .
- Data Analysis : Use software like Formula Predictor (Shimadzu) to match experimental m/z values with theoretical metabolite libraries .
Q. How should researchers address contradictory pharmacological data for this compound (e.g., anticancer vs. metabolic effects)?
- Methodological Answer :
- Contextualize experimental conditions : Differences in cell lines (e.g., HepG2 vs. 3T3-L1), concentrations (EC50 ranges: 7–17 μg/mL), or assay endpoints (apoptosis vs. glucose uptake) may explain discrepancies .
- Mechanistic studies : Prioritize pathway-specific assays (e.g., PPAR-γ activation for metabolic effects ; caspase-3/7 assays for apoptosis ).
- Dose-response validation : Use multiple concentrations and time points to confirm biphasic or off-target effects .
Q. What strategies are effective for elucidating this compound’s molecular targets?
- Methodological Answer :
- Target fishing : Combine affinity chromatography with proteomics (e.g., pull-down assays using immobilized this compound).
- Network pharmacology : Map its structure to databases like PubChem or ChEMBL to predict protein interactions (e.g., PPAR-γ ).
- CRISPR/Cas9 validation : Knock out candidate targets (e.g., NF-κB or COX-2) in cellular models to assess functional dependency .
Q. How can researchers optimize in vivo studies to evaluate this compound’s bioavailability?
- Methodological Answer :
- Pharmacokinetic design : Administer via oral gavage or IV and collect plasma/tissue samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards .
- Tissue distribution : Use whole-body autoradiography or mass spectrometry imaging (MSI) for spatial resolution .
- Metabolite profiling : Compare plasma metabolites with in vitro data to identify bioactive forms .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments for high-throughput screens (e.g., transcriptomics) .
- Meta-analysis : Aggregate data from independent studies to resolve variability in EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
